N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine - 1029721-32-1

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Catalog Number: EVT-3455286
CAS Number: 1029721-32-1
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes for preparing Erlotinib hydrochloride have been explored. One approach involves a multi-step process starting with the cyclization of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile to obtain 6,7-bis(2-methoxyethoxy)quinazolin-4-amine. This key intermediate then undergoes Pd-catalyzed Buchwald-Hartwig cross-coupling, hydrolysis, Bestmann-Ohira reaction, and finally salt formation to yield Erlotinib hydrochloride. []

Molecular Structure Analysis

Erlotinib has been subjected to various chemical reactions to investigate its stability and degradation pathways. Under acidic, basic, and photolytic stress conditions, Erlotinib undergoes degradation, leading to the formation of novel degradation products. These products have been identified and characterized using techniques like HPLC and LC-MS/TOF. [] One study investigated the use of piperazine to react with a specific impurity during Erlotinib synthesis, facilitating the isolation of highly pure Erlotinib hydrochloride through recrystallization. []

Mechanism of Action

While Erlotinib's mechanism of action is multifaceted and involves multiple pathways, it primarily functions by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). [, ] This inhibition disrupts downstream signaling events crucial for tumorigenic processes such as cell proliferation, survival, and angiogenesis. []

Physical and Chemical Properties Analysis

Erlotinib hydrochloride exists in different polymorphic forms, including a stable β-modification characterized by specific interplanar distances and melting point. [] These polymorphic forms can exhibit varying physical and chemical properties, impacting their stability, solubility, and bioavailability.

Applications

Developing Novel Anti-cancer Agents

Erlotinib's anti-cancer properties have sparked significant interest in developing novel quinazoline derivatives with enhanced efficacy and safety profiles. [] Researchers are synthesizing and evaluating structurally similar compounds, investigating their in vitro and in vivo anti-cancer activities against various cancer cell lines. []

The presence of the terminal phenyl acetylene moiety in Erlotinib's structure provides insights into the cytochrome P450 (CYP) mediated drug metabolism. [] Studies have shown that Erlotinib undergoes CYP-mediated bioactivation, forming metabolites like phenyl acetic acid. Furthermore, the interaction of Erlotinib with thiols like N-acetyl-l-cysteine (NAC) and glutathione (GSH) during metabolism highlights the potential for thiol-mediated drug interactions and the formation of unique oxidative products. []

Crystallographic Studies and Polymorph Screening

Erlotinib's ability to form different crystal structures, including multicomponent crystals with molecules like oxalic acid and fumaric acid, makes it a valuable candidate for crystallographic studies. [] Researchers are exploring these crystalline forms to understand the intermolecular interactions, such as hydrogen bonding and aromatic π-π stacking, that contribute to the assembly and stability of these structures. [] This knowledge can be applied to develop more stable and bioavailable formulations of Erlotinib and other pharmaceuticals.

Computational Chemistry and Drug Design

Erlotinib's well-defined structure and interactions with EGFR make it an ideal subject for computational chemistry studies, including molecular docking and molecular dynamics simulations. [] These computational approaches allow researchers to predict and analyze the binding affinity, binding mode, and stability of Erlotinib and its analogs with EGFR. [] The insights gained from these studies can guide the design of novel EGFR inhibitors with improved potency and selectivity.

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine (Erlotinib)

Compound Description: Erlotinib is a small-molecule epidermal growth factor receptor (EGFR) inhibitor. [] It is used to treat non-small-cell lung cancer. [] Erlotinib has been crystallized in various forms including erlotinib monohydrate, the erlotinib hemioxalate salt, and as a cocrystal with fumaric acid. [] It is also marketed as a hydrochloride salt. [, , , ] Erlotinib undergoes extensive metabolism in vivo, with one study identifying three novel degradation products: 6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine, 6,7-bis(2-methoxyethoxy)quinazolin-4-amine, and N-(3-ethynylphenyl)-6, 7-bis(2-methoxyethoxy)-2-oxy-quinazolin-4-amine. []

N-(3-ethylphenyl)-6,7-bis(2-methoxyethoxy)quinazoline-4-amine hydrochloride

Compound Description: This compound is a tyrosine kinase receptor inhibitor with activity against the epidermal growth factor receptor. [] It is investigated for its potential in treating oncological diseases. [] A novel crystalline β-modification of this compound has been reported, characterized by its distinct X-ray diffraction pattern and melting temperature. []

[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]-(3-ethynylphenyl)amine

Compound Description: This compound is a crystalline polymorph of Erlotinib. [] It is characterized by its unique X-ray diffraction powder pattern. []

N-(4-Chlorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrate

Compound Description: This compound features a chlorine atom at the para position of the phenyl ring, distinguishing it from the target compound which has an ethynyl group at the same position. [] Crystallographically, this compound demonstrates intramolecular C—H⋯N hydrogen bonding that leads to the formation of a nearly planar six-membered ring. [] Furthermore, its crystal structure reveals intermolecular N—H⋯O and C—H⋯O hydrogen bonds that contribute to the linking of molecules. []

3-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-imine

Compound Description: This compound is a new impurity identified during the synthesis of Erlotinib. [] Its synthesis involves a precise control of the reaction conditions during the condensation of N'-[2-cyano-4,5-bis(2-methoxyethoxy)phenyl]-N,N-dimethyl-formamidine and m-aminophenylacetylene. []

6-(2-hydroxyethoxy)-7-(2-methoxyethoxy)quinazolin-4-amine

Compound Description: This compound is a degradation product of Erlotinib identified in a stability study under various stress conditions. []

6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Compound Description: This compound, identified as a degradation product of Erlotinib, represents a core structural fragment. [] Its formation likely arises from the cleavage of the N-phenyl bond within the Erlotinib molecule. []

N-(3-ethynylphenyl)-6, 7-bis (2-methoxyethoxy)-2-oxy-quinazolin-4-amine

Compound Description: This compound represents another degradation product of Erlotinib, formed under specific stress conditions. [] It is structurally similar to Erlotinib but contains an additional oxygen atom at the 2-position of the quinazoline ring. []

Compound Description: These derivatives are structurally similar to Erlotinib and were synthesized and explored as potential anti-cancer agents. [] The study involved synthesizing various quinazoline derivatives, characterizing them, conducting in-vitro anti-cancer screening, and performing computational studies like protein-drug interaction analysis, DFT calculations, and target prediction. []

Properties

CAS Number

1029721-32-1

Product Name

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

IUPAC Name

N-(4-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-4-16-5-7-17(8-6-16)25-22-18-13-20(28-11-9-26-2)21(29-12-10-27-3)14-19(18)23-15-24-22/h1,5-8,13-15H,9-12H2,2-3H3,(H,23,24,25)

InChI Key

ULQGUXLVNLHPHK-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C#C)OCCOC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.